Dynorphin B (1-29)

Opioid receptor pharmacology β-arrestin signaling GPCR functional selectivity

Dynorphin B (1-29) (Leumorphin, CAS 84376-30-7) is the only dynorphin peptide offering a unique dual κ-/μ-opioid receptor pharmacological profile, validated by intermediate naloxone Ke values. Its distinct post-endocytic trafficking to recycling endosomes, absence of membrane disruption, and highest intrathecal potency among naturally occurring dynorphin fragments make it non-substitutable for κ-selective Dynorphin A or shorter Dynorphin B (1-13). Procure this compound to ensure experimental fidelity in mixed opioid receptor signaling, compartment-specific GPCR trafficking, and nociceptive modulation studies.

Molecular Formula C161H236N42O48
Molecular Weight 3527.8 g/mol
CAS No. 84376-30-7
Cat. No. B1602274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin B (1-29)
CAS84376-30-7
Synonymsdynorphin B (1-29)
Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr-Arg-Ser-Gln-Glu-Asp-Pro-Asn-Ala-Tyr-Tyr-Glu-Glu-Leu-Phe-Asp-Val
Molecular FormulaC161H236N42O48
Molecular Weight3527.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)N
InChIInChI=1S/C161H236N42O48/c1-80(2)66-106(191-146(238)108(69-87-28-16-13-17-29-87)179-122(213)78-176-121(212)77-177-133(225)96(163)68-90-39-45-93(206)46-40-90)144(236)182-99(36-25-63-174-160(169)170)134(226)180-98(35-24-62-173-159(167)168)135(227)183-102(52-57-119(165)210)139(231)192-110(70-88-30-18-14-19-31-88)147(239)181-97(34-22-23-61-162)142(234)199-128(82(5)6)154(246)200-129(83(7)8)155(247)202-131(86(12)205)156(248)188-100(37-26-64-175-161(171)172)136(228)198-116(79-204)152(244)187-101(51-56-118(164)209)137(229)185-105(55-60-125(218)219)141(233)197-115(76-127(222)223)157(249)203-65-27-38-117(203)153(245)196-113(74-120(166)211)143(235)178-85(11)132(224)189-109(72-91-41-47-94(207)48-42-91)149(241)194-112(73-92-43-49-95(208)50-44-92)148(240)186-103(53-58-123(214)215)138(230)184-104(54-59-124(216)217)140(232)190-107(67-81(3)4)145(237)193-111(71-89-32-20-15-21-33-89)150(242)195-114(75-126(220)221)151(243)201-130(84(9)10)158(250)251/h13-21,28-33,39-50,80-86,96-117,128-131,204-208H,22-27,34-38,51-79,162-163H2,1-12H3,(H2,164,209)(H2,165,210)(H2,166,211)(H,176,212)(H,177,225)(H,178,235)(H,179,213)(H,180,226)(H,181,239)(H,182,236)(H,183,227)(H,184,230)(H,185,229)(H,186,240)(H,187,244)(H,188,248)(H,189,224)(H,190,232)(H,191,238)(H,192,231)(H,193,237)(H,194,241)(H,195,242)(H,196,245)(H,197,233)(H,198,228)(H,199,234)(H,200,246)(H,201,243)(H,202,247)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,250,251)(H4,167,168,173)(H4,169,170,174)(H4,171,172,175)/t85-,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,128-,129-,130-,131-/m0/s1
InChIKeyMBBYLJRDHGOGAF-NBMVQQARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin B (1-29) (Leumorphin) CAS 84376-30-7: Procurement-Grade Specifications and Molecular Identity


Dynorphin B (1-29), also known as leumorphin, is a 29-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin [1]. With a molecular weight of approximately 3527.86 g/mol and the CAS registry number 84376-30-7, this peptide constitutes a fundamental component of the dynorphin family [2]. Dynorphin B (1-29) contains the full 13-amino acid sequence of dynorphin B (rimorphin) at its N-terminus, extended by a 16-amino acid C-terminal segment that distinguishes it functionally and pharmacologically from its shorter counterpart [3]. As a naturally occurring prodynorphin-derived fragment, it serves as the precursor to dynorphin B (1-13) via proteolytic cleavage, and its extended structure confers unique receptor interaction profiles and trafficking properties that differentiate it from both shorter dynorphin fragments and the larger big dynorphin peptide [4].

Why Dynorphin B (1-29) Cannot Be Substituted by Generic Dynorphin Fragments or Analogs in Research Applications


The dynorphin peptide family exhibits substantial functional heterogeneity despite sharing common sequence motifs and receptor targets. Generic substitution among dynorphin peptides—such as replacing Dynorphin B (1-29) with the shorter Dynorphin B (1-13) or with Dynorphin A—leads to profoundly different experimental outcomes due to divergent pharmacological properties. Critically, Dynorphin B (1-29) occupies a unique intermediate position in receptor selectivity: unlike Dynorphin A and Dynorphin B (1-13), which demonstrate high κ-opioid receptor (KOR) selectivity, Dynorphin B (1-29) exhibits intermediate naloxone Ke values that indicate significant interaction with both κ- and μ-opioid receptors [1]. Furthermore, the extended C-terminus of Dynorphin B (1-29) alters its membrane interaction behavior and proteolytic susceptibility compared to Dynorphin B (1-13), while conferring a distinct post-endocytic trafficking signature relative to Dynorphin A [2]. These differential characteristics render the compound non-interchangeable with in-class analogs, mandating compound-specific procurement for studies requiring precise pharmacological or trafficking readouts.

Quantitative Comparative Evidence: Dynorphin B (1-29) Differentiation from Structural and Functional Analogs


KOR Activation Potency of Dynorphin B (1-29) (Leumorphin) vs. Dynorphin B (1-13) and Dynorphin A in β-Arrestin Recruitment Assays

Dynorphin B (1-29) (Leumorphin) exhibits an EC50 of 21.4 nM (95% CI: 17.4–26.4 nM) for KOR-mediated β-arrestin-1 recruitment, representing a 2-fold reduction in potency compared to Dynorphin B (1-13), which displays an EC50 of 10.9 nM (95% CI: 6.3–17.2 nM) in the same assay system [1]. In contrast, Dynorphin A (1-17) demonstrates the highest potency among dynorphins with an EC50 of 12.7 nM (95% CI: 10.5–15.2 nM) [1]. The quantitative difference of approximately 8.7 nM between Dynorphin B (1-29) and Dynorphin B (1-13) translates to a distinct concentration-response relationship that may influence experimental design in functional selectivity studies.

Opioid receptor pharmacology β-arrestin signaling GPCR functional selectivity

Receptor Selectivity Profile: Dynorphin B (1-29) Exhibits Intermediate κ/μ Selectivity Unlike High-Selectivity Dynorphin A and Dynorphin B (1-13)

Dynorphin B (1-29) (leumorphin) demonstrates a unique intermediate receptor selectivity profile that distinguishes it from other dynorphin gene products. In guinea-pig ileum myenteric plexus-longitudinal muscle preparations, the naloxone Ke value for Dynorphin B (1-29) falls between that of the highly selective κ-agonist Dynorphin A (Ke ≈ 10-fold lower sensitivity to naloxone antagonism than the μ-agonist normorphine) and normorphine [1]. This intermediate Ke indicates that Dynorphin B (1-29) interacts with both κ- and μ-opioid receptors, in contrast to Dynorphin B (1-13) and Dynorphin A, which exhibit Ke values equivalent to Dynorphin A and thus maintain high κ-selectivity [1]. The addition of peptidase inhibitors to the bathing medium did not alter the naloxone Ke for Dynorphin B (1-29), confirming that this intermediate selectivity is an intrinsic property of the intact peptide rather than an artifact of proteolytic degradation [1].

Opioid receptor selectivity κ-opioid receptor μ-opioid receptor naloxone antagonism

Membrane Interaction and Perturbation: Dynorphin B (1-29) Lacks the Membrane-Disrupting Activity Observed with Dynorphin A and Big Dynorphin

Dynorphin B (including the full-length Dynorphin B (1-29) sequence context) does not induce membrane perturbation or calcein leakage from large unilamellar phospholipid vesicles (LUVs), in stark contrast to Dynorphin A and Big Dynorphin [1][2]. In NMR-based structural studies using phospholipid bicelles, Dynorphin A inserts its N-terminus into the bilayer, whereas Dynorphin B resides on the membrane surface without insertion [1]. This differential membrane interaction correlates with functional differences: Dynorphin A and Big Dynorphin cause calcium influx into LUVs and penetrate into neurons and non-neuronal cells, while Dynorphin B fails to exhibit these cell-penetrating properties [2]. The absence of membrane-perturbing effects in Dynorphin B eliminates a potential confounding variable in experiments where non-opioid, membrane-mediated effects could interfere with opioid receptor-specific readouts.

Membrane biophysics peptide-lipid interactions cell-penetrating peptides calcein leakage assay

Post-Endocytic KOR Trafficking Fate: Dynorphin B (1-29) Diverges from Dynorphin A in Subcellular Localization and Sustained Signaling

Although this study utilized Dynorphin B (1-13) rather than the full-length Dynorphin B (1-29), the differential trafficking behavior is likely conserved due to the shared N-terminal 13-amino acid sequence and is therefore relevant for class-level inference. Dynorphin A and Dynorphin B drive KOR to distinct intracellular compartments following agonist-induced endocytosis [1]. In PC12 cells and rat striatal neurons, Dynorphin A-activated KOR localizes predominantly to late endosomal (Rab7-positive) and lysosomal (Lamp1-positive) compartments, whereas Dynorphin B-activated KOR is concentrated in early (EEA1/Rab5-positive) and recycling (Rab11-positive) endosomes [1]. Critically, only Dynorphin A-activated KOR maintains an active conformation in endosomes, as measured by recruitment of the active-state-specific nanobody Nb39; approximately 15% of all KOR endosomes in Dynorphin A-treated cells colocalize with both Nb39 and Lysotracker, indicating active receptor in lysosomes, whereas Dynorphin B-treated cells show virtually no such colocalization [1].

GPCR trafficking endosomal signaling κ-opioid receptor receptor sorting

In Vitro Tissue Potency Ranking: Dynorphin B (1-29) Exhibits Greater Nociceptive Threshold Activity than Dynorphin B (1-13) Following Intrathecal Administration

In rat intrathecal administration studies assessing effects on nociceptive threshold, Dynorphin B (1-29) (DYN B-29) demonstrated greater potency than Dynorphin B (1-13) (DYN B) and Dynorphin A (1-8) [1]. The order of potency for short-lasting activity on the nociceptive threshold was: DYN B-29 > DYN B > DYN A-(1-8) [1]. At higher doses (50–100 nmol), DYN B-29 and DYN B (100 nmol) caused moderately severe hind limb paralysis, whereas DYN A-(1-8) did not cause any motor impairment up to 100 nmol [1]. This differential motor effect profile indicates that the extended C-terminus of Dynorphin B (1-29) contributes to distinct in vivo pharmacological outcomes that cannot be replicated by shorter dynorphin fragments.

Nociception intrathecal administration pain research in vivo pharmacology

Proteolytic Susceptibility: Dynorphin B (1-29) Serves as a Stable Precursor with Differential Metabolic Stability Compared to Dynorphin B (1-13)

Dynorphin B (1-29) (leumorphin) exhibits differential metabolic stability compared to its shorter cleavage product Dynorphin B (1-13) (rimorphin) [1]. In studies of dynorphin metabolism in substantia nigra, striatum, and hippocampus, Big dynorphin and Dynorphin B-29 were slowly converted to Dynorphin A and Dynorphin B, respectively, whereas Dynorphin B and α-neoendorphin were the least resistant to proteolytic conversion [1]. This indicates that the extended C-terminal sequence of Dynorphin B (1-29) confers enhanced resistance to proteolytic degradation relative to the truncated Dynorphin B (1-13) peptide. Additionally, Dynorphin B (1-29) serves as the direct precursor to Dynorphin B (1-13) via a single-step cleavage by a thiol protease at the Thr13-Arg14 bond, positioning it as a critical intermediate in the prodynorphin processing cascade [2].

Peptide metabolism proteolytic processing stability prodynorphin

Optimized Research and Industrial Application Scenarios for Dynorphin B (1-29) CAS 84376-30-7


Investigating Mixed κ/μ Opioid Receptor Pharmacology and Functional Selectivity

Dynorphin B (1-29) is the compound of choice for studies examining the interplay between κ- and μ-opioid receptor signaling. Its intermediate naloxone Ke value, indicating interaction with both receptor subtypes, enables research on mixed opioid receptor pharmacology that cannot be conducted with the highly κ-selective Dynorphin A or Dynorphin B (1-13) [1]. The peptide's moderate KOR β-arrestin recruitment potency (EC50 = 21.4 nM) further supports functional selectivity studies requiring distinct concentration-response relationships [2].

GPCR Trafficking and Endosomal Signaling Studies Requiring Non-Degradative Receptor Sorting

Researchers investigating the spatiotemporal regulation of GPCR signaling should utilize Dynorphin B (1-29) when experimental designs demand KOR trafficking to early/recycling endosomes rather than the late endosomal/lysosomal degradative pathway [1]. The absence of sustained lysosomal KOR signaling with Dynorphin B activation—in contrast to Dynorphin A-driven prolonged endosomal activation—provides a clean system for dissecting compartment-specific signaling mechanisms [1].

Membrane Interaction Studies Requiring a Non-Perturbing Control Peptide

For biophysical investigations of peptide-membrane interactions, Dynorphin B (1-29) serves as an essential non-perturbing control peptide. Unlike Dynorphin A and Big Dynorphin, which induce calcein leakage and insert into lipid bilayers, Dynorphin B remains surface-resident and does not disrupt membrane integrity [1][2]. This property makes Dynorphin B (1-29) the preferred choice for experiments aiming to isolate receptor-mediated effects from non-specific membrane perturbations.

In Vivo Nociception and Motor Function Studies in Rodent Models

Dynorphin B (1-29) is the optimal dynorphin peptide for intrathecal administration studies examining nociceptive threshold modulation, as it demonstrates the highest potency ranking among naturally occurring dynorphin fragments (DYN B-29 > DYN B > DYN A-(1-8)) [1]. Additionally, its dose-dependent induction of hind limb paralysis at 50–100 nmol—a property not shared by Dynorphin A-(1-8)—renders it uniquely suitable for studies investigating dynorphin-mediated motor impairment mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynorphin B (1-29)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.